Ceftibuten Related Impurity 3
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Overview
Description
Ceftibuten Related Impurity 3 is a chemical compound associated with the cephalosporin antibiotic ceftibuten. Ceftibuten is a third-generation cephalosporin used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Preparation Methods
The synthesis of Ceftibuten Related Impurity 3 involves specific synthetic routes and reaction conditions. One method involves the preparation of the 7β side chain from methyl 2-(2-aminothiazol-4-yl) acetate through acylation, condensation, and hydrolysis. Another method uses phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, followed by condensation, Weiss-Titin reaction, and hydrolysis. These methods ensure the production of the impurity with high purity and yield.
Chemical Reactions Analysis
Ceftibuten Related Impurity 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ceftibuten Related Impurity 3 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development and quality control of ceftibuten drugs.
Analytical Chemistry: It is used as a reference standard in high-performance liquid chromatography (HPLC) assays to study the pharmacokinetics of ceftibuten in biological fluids.
Biological Studies: It is used to understand the metabolic pathways and degradation products of ceftibuten in the human body.
Mechanism of Action
Ceftibuten Related Impurity 3, like ceftibuten, exerts its effects by binding to essential target proteins of the bacterial cell wall. This binding inhibits cell-wall synthesis, leading to the bactericidal action . The molecular targets involved are penicillin-binding proteins, which are crucial for the synthesis and maintenance of the bacterial cell wall.
Comparison with Similar Compounds
Ceftibuten Related Impurity 3 can be compared with other cephalosporin-related impurities, such as:
- Ceftibuten Related Impurity 1
- Ceftibuten Related Impurity 4
- Ceftibuten Related Impurity 5
- Ceftibuten Related Impurity 6
These impurities share similar chemical structures but differ in their specific functional groups and synthesis pathways. The uniqueness of this compound lies in its specific synthetic route and the conditions required for its preparation.
Properties
CAS No. |
1140311-29-0 |
---|---|
Molecular Formula |
C18H18N2O6S |
Molecular Weight |
390.42 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-ethyl ester |
Origin of Product |
United States |
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